1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine” is a chemical compound with the molecular formula C11H13F3N2O2S and a molecular weight of 294.29 . It is used in proteomics research applications .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, which has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C11H13F3N2O2S . Further details about its structure are not available in the retrieved resources.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the retrieved resources, apart from its molecular formula C11H13F3N2O2S and molecular weight 294.29 .Wissenschaftliche Forschungsanwendungen
Antibacterial Potential and Drug Design
1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine derivatives have shown promising antibacterial properties against pathogenic bacteria. The synthesis of N-sulfonated derivatives of 2-furoyl-1-piperazine has demonstrated high antibacterial potential with low minimum inhibitory concentration (MIC) values compared to ciprofloxacin, suggesting their promise in drug designing and development due to their mild hemolytic profiles (Abbasi et al., 2022).
Alzheimer's Disease Therapy
A series of 2-furoyl piperazine-based sulfonamide derivatives were synthesized targeting Alzheimer's disease. These compounds were evaluated for their inhibitory potential against butyrylcholinesterase (BChE), with some showing promising lead compounds for the disease treatment based on in vitro and in silico results (Hassan et al., 2019).
Type 2 Diabetes and Alzheimer's Disease Drug Development
The synthesis of multi-functional derivatives of 2-furoic piperazide has shown inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, indicating their potential in drug discovery for treating type 2 diabetes and Alzheimer's diseases. The bioactivity potentials of these derivatives were supported by molecular docking studies (Abbasi et al., 2018).
Therapeutic Agent Synthesis
The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives has shown significant enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase, demonstrating their potential utility as therapeutic agents. These compounds also exhibited activity against various bacterial strains, indicating their broader therapeutic potential (Hussain et al., 2017).
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)12-3-1-4-13(11-12)26(23,24)21-8-6-20(7-9-21)15(22)14-5-2-10-25-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWZLOKZBJTEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.